molecular formula C6H3Cl2N3 B2392803 1-Azido-2,4-dichlorobenzene CAS No. 1965-25-9

1-Azido-2,4-dichlorobenzene

Cat. No.: B2392803
CAS No.: 1965-25-9
M. Wt: 188.01
InChI Key: PDVUXRITYOFJPB-UHFFFAOYSA-N
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Description

1-Azido-2,4-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,4-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance safety and efficiency, given the potentially hazardous nature of azides .

Mechanism of Action

The mechanism of action of 1-azido-2,4-dichlorobenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of pharmacologically active compounds. The azido group can also be activated through thermal or photolytic methods to release nitrogen, forming reactive nitrenes that facilitate crosslinking in polymers.

Comparison with Similar Compounds

1-Azido-2,4-dichlorobenzene can be compared with other azido-substituted benzene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

1-azido-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVUXRITYOFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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